B1575216 Tyrosinase (388-397)

Tyrosinase (388-397)

Cat. No.: B1575216
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosinase (388-397) is a specific peptide sequence corresponding to amino acids 388 to 397 of the human Tyrosinase (TYR) protein, with the sequence LHHAFVDSIF . This peptide represents a defined T-cell epitope from the larger enzyme and is a valuable tool for immunological and cancer research. Tyrosinase is a copper-containing enzyme that is the rate-limiting enzyme in the melanin biosynthesis pathway . It is primarily expressed in melanocytes and is a well-characterized tumor antigen in melanoma . The (388-397) epitope is specifically presented by the human leukocyte antigen (HLA) class I molecule HLA-B38 . This presentation allows cytotoxic T-cells to recognize and mount an immune response against cells expressing this antigen, particularly melanoma cells. As such, this peptide is a critical reagent for studying T-cell-mediated immune responses, antigen recognition, and the development of immunotherapies against melanoma. Researchers can utilize Tyrosinase (388-397) in a variety of applications, including T-cell activation and proliferation assays, immune monitoring, ELISpot assays, and as a component in the investigation of novel cancer vaccines. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

sequence

LHHAFVDSIF

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Tyrosinase (388-397)

Origin of Product

United States

Structural Biology and Conformational Dynamics of Tyrosinase 388 397

Computational Modeling and Molecular Dynamics Simulations of the Tyrosinase (388-397) Region and its Conformational Landscape

Computational methods, including molecular modeling and molecular dynamics (MD) simulations, have provided significant insights into the conformational dynamics of tyrosinase. mdpi.comnih.gov These simulations allow for the characterization of the enzyme's flexibility and the conformational states it can adopt. mdpi.com MD studies on tyrosinase-ligand complexes often analyze parameters like the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. nih.govmdpi.com Analysis of the region around residue 390 indicates that while it is part of the relatively stable active site, it possesses a degree of flexibility necessary for substrate binding and catalysis. nih.gov

Free Energy Landscape (FEL) analysis, derived from MD simulations, can map the most stable conformations of a protein region. nih.govmdpi.com For the 388-397 region, such analyses would reveal the energetically favorable positions of the peptide backbone and side chains, particularly the crucial His390. This conformational landscape is essential for understanding how the enzyme transitions between its different catalytic states (oxy, met, and deoxy forms). semanticscholar.org Computational approaches like homology modeling have been necessary, especially for human tyrosinase, for which a crystal structure was not always available, to predict the three-dimensional structure and study inhibitor interactions within the active site that the 388-397 region helps form. nih.gov

Computational TechniqueApplication to Tyrosinase (388-397)Key FindingsSource(s)
Homology Modeling Predicting the 3D structure of human tyrosinase, including the 388-397 region.Enables structural analysis and docking studies in the absence of a crystal structure. nih.gov
Molecular Docking Simulating the binding of substrates and inhibitors to the active site.Shows how ligands interact with residues in and around the 388-397 region. researchgate.net
Molecular Dynamics (MD) Simulating the dynamic movements of the enzyme over time.Reveals the flexibility (RMSF) and conformational stability (RMSD) of the 388-397 region. nih.govmdpi.com
Free Energy Landscape (FEL) Mapping stable conformational states of the protein.Identifies the most probable orientations of the 388-397 peptide during the catalytic cycle. nih.gov

Integration of the Tyrosinase (388-397) Region within Copper-Binding Sites and Active Site Formation

The defining feature of the tyrosinase active site is a binuclear copper center, where two copper ions (CuA and CuB) are coordinated by six conserved histidine residues. researchgate.netbiomedpharmajournal.orgum.es The Tyrosinase (388-397) region is directly and critically involved in the formation of this site. Specifically, the histidine residue at position 390 (in human tyrosinase) serves as one of the three ligands for the CuB ion. uniprot.orgum.es

The six coordinating histidines create a flexible catalytic center capable of binding molecular oxygen and phenolic substrates. researchgate.netum.es The CuA site is generally coordinated by three histidines, while the CuB site is coordinated by two other histidines and His390 from the 388-397 peptide. The precise geometry of these histidine residues, dictated by the protein's fold, is essential for the enzyme's dual catalytic functions: the hydroxylation of monophenols and the oxidation of o-diphenols. nih.govebi.ac.uk The integration of the 388-397 region is therefore not peripheral; it is a core component of the catalytic machinery, with His390 being indispensable for the assembly and redox properties of the CuB site. um.es

Copper SiteCoordinating Histidine Residues (Human TYR)Role of Region (388-397)Source(s)
CuA His180, His202, His211Indirectly, by stabilizing the overall four-helix bundle structure. uniprot.orgum.es
CuB His363, His367, His390 Directly coordinates CuB via the His390 residue. uniprot.orgum.es

Spectroscopic and Biophysical Approaches for Probing Tyrosinase (388-397) Conformation and Dynamics

Various spectroscopic and biophysical techniques are employed to study the conformation and dynamics of tyrosinase, providing experimental data that complements computational models. Circular Dichroism (CD) spectroscopy is used to analyze the secondary structure of the enzyme. nsf.govmdpi.com The CD spectrum of tyrosinase, with characteristic negative bands around 209 nm and 221 nm, indicates a high α-helical content, consistent with the four-helix bundle structure of the catalytic domain that contains the 388-397 region. mdpi.com Any mutation or ligand binding event within this region that alters the local or global conformation can be detected as a change in the CD signal.

Fluorescence spectroscopy is another powerful tool, often used to monitor changes in the local environment of tryptophan residues. nih.govmdpi.com The human tyrosinase 388-397 sequence (FWH RY LLRF E) contains a tryptophan (Trp389) and a tyrosine (Tyr391), whose intrinsic fluorescence is sensitive to conformational changes. The binding of inhibitors or substrates near this region can cause fluorescence quenching, providing information on binding mechanisms and induced conformational shifts. nih.govmdpi.com Infrared spectroscopy techniques, such as Infrared Reflection-Absorption Spectroscopy (IRRAS), can also provide detailed information on the secondary structural elements of the enzyme, distinguishing between α-helices and β-sheets and how their proportions change under different conditions. nsf.gov

Enzymological Role and Mechanistic Contributions of Tyrosinase 388 397

Contribution of the Tyrosinase C-Terminal Region (including 388-397) to Substrate Binding Specificity and Affinity

The C-terminal domain of tyrosinase, which includes the 388-397 peptide sequence, plays a crucial regulatory role by influencing substrate access to the active site. In many eukaryotic and some bacterial tyrosinases, this domain functions as a "shielding" or "gatekeeper" domain. nih.govebi.ac.ukdiva-portal.org It physically blocks the entrance to the active site, thereby preventing substrate binding and keeping the enzyme in a latent, inactive state referred to as pro-tyrosinase. nih.gov

Activation of the enzyme requires the proteolytic cleavage of this C-terminal domain, which exposes the active site and allows substrates like L-tyrosine and L-DOPA to bind. nih.goviucr.org This mechanism suggests that the C-terminal region's primary contribution to substrate binding is one of negative regulation.

Studies on mutants in the C-terminal domain of Pholiota nameko tyrosinase have provided insights into its role. Mutants H539N and Y543G, after proteolytic removal of the C-terminal domain, exhibited higher Km values for the substrate t-butyl catechol compared to the wild-type enzyme. nih.gov This indicates that alterations in the C-terminal domain can indirectly affect the substrate affinity of the activated enzyme, possibly by influencing the final conformation of the catalytic domain. nih.gov

Furthermore, in the tyrosinase from Bacillus megaterium, which lacks a C-terminal "caddie" protein, residues R209 and V218, located in the second shell surrounding the active site, are suggested to be involved in orienting the substrate for proper binding. rcsb.org While not within the 388-397 region, this highlights how residues outside the immediate active site contribute to substrate interaction. In human tyrosinase, the region encompassing amino acids 369-377 has been identified as a T-cell epitope, though its direct role in substrate binding has not been elucidated. jpt.com

Enzyme SourceDomain/Residue InvestigatedEffect on Substrate Binding/Affinity
General Eukaryotic/BacterialC-terminal domainBlocks substrate access to the active site in the pro-enzyme form. nih.govebi.ac.ukdiva-portal.org
Pholiota namekoC-terminal mutants (H539N, Y543G)Increased Km for t-butyl catechol after activation, suggesting altered substrate affinity. nih.gov
Bacillus megateriumR209, V218 (second shell residues)Implicated in substrate binding orientation. rcsb.org

Role of Tyrosinase C-Terminal Region (including 388-397) in the Catalytic Mechanisms of Monophenolase and Diphenolase Activities

The C-terminal domain is integral to the regulation of both the monophenolase and diphenolase activities of tyrosinase. Its removal is a prerequisite for catalytic function. nih.gov Research on a tyrosinase from Verrucomicrobium spinosum demonstrated that the removal of its C-terminal extension (residues 358-518) resulted in a dramatic 30- to 100-fold increase in both monophenolase and diphenolase activities. nih.gov This underscores the potent inhibitory function of this domain.

The catalytic cycle of tyrosinase involves different states of the binuclear copper center. nih.gov The enzyme catalyzes the hydroxylation of monophenols (e.g., L-tyrosine) to o-diphenols (e.g., L-DOPA) and the subsequent oxidation of o-diphenols to o-quinones. nih.govnih.gov The C-terminal domain, by blocking the active site, prevents these reactions from occurring. nih.gov

Mutational studies on human tyrosinase have shown that histidine residues near the 388-397 region are essential. Specifically, mutations of histidines around the CuA site (H180A, H202A, H211A) and the CuB site (H363A, H367A, H390A) have differential effects on the two catalytic activities. tandfonline.com Mutants around the CuA site lost most of their tyrosine hydroxylation (monophenolase) activity, while retaining significant dopa oxidation (diphenolase) activity. tandfonline.com Conversely, mutations around the CuB site, which includes residues very close to the 388-397 region (H363, H367, H390), led to a significant decrease in both monophenolase and diphenolase activities. tandfonline.com This suggests that the structural integrity of the CuB site, maintained by residues in this C-terminal portion, is critical for both catalytic functions.

Enzyme/MutantActivity MeasuredKey Finding
Verrucomicrobium spinosum TyrosinaseMonophenolase & DiphenolaseRemoval of the C-terminal domain increases activity 30-100 fold. nih.gov
Human Tyrosinase (CuA site mutants)Monophenolase & DiphenolaseEssential for monophenolase activity; less critical for diphenolase activity. tandfonline.com
Human Tyrosinase (CuB site mutants)Monophenolase & DiphenolaseCritical for both monophenolase and diphenolase activities. tandfonline.com

Influence of the Tyrosinase C-Terminal Region (including 388-397) on Enzyme Kinetics and Turnover Rate

The C-terminal domain's influence on enzyme kinetics is primarily regulatory. In its latent form, the enzyme exhibits no significant turnover. The activation process, involving the cleavage of this domain, is the key kinetic checkpoint. nih.goviucr.org

Kinetic analyses of human tyrosinase mutants have revealed that the Km values for L-tyrosine were not significantly different from the wild-type, suggesting that the histidine residues coordinating the copper ions are not directly involved in the initial substrate binding. tandfonline.com However, the Km values for L-DOPA were more variable among the mutants, indicating a role for these residues in the diphenolase reaction kinetics. tandfonline.com

In Pholiota nameko, mutants in the C-terminal domain (F515G and L540G) were degraded upon proteolytic digestion and showed no activity, indicating that proper folding, guided by the C-terminal domain, is essential for creating a kinetically competent enzyme. nih.gov The activated H539N and Y543G mutants showed higher Km values, implying that even subtle changes in the C-terminal domain can impact the kinetic efficiency of the mature enzyme. nih.gov The rate at which the enzyme works is influenced by factors such as substrate concentration, and the conversion of tyrosine to DOPA is often the rate-limiting step. nih.gov

Enzyme/MutantKinetic ParameterObservation
Human Tyrosinase Mutants (general)Km for L-tyrosineNo significant change compared to wild-type. tandfonline.com
Human Tyrosinase Mutants (general)Km for L-DOPAVariable changes, suggesting a role in the diphenolase kinetics. tandfonline.com
Pholiota nameko Mutants (H539N, Y543G)Km for t-butyl catecholIncreased Km values after activation. nih.gov
Pholiota nameko Mutants (F515G, L540G)Enzyme ActivityNo activity after proteolytic digestion due to improper folding. nih.gov

Characterization of Cofactor and Metal Ion Coordination within the Vicinity of Tyrosinase (388-397)

The defining feature of the tyrosinase active site is a binuclear copper center, with two copper ions, CuA and CuB, each coordinated by three histidine residues. rcsb.orgnih.gov The C-terminal region of tyrosinase, which contains the 388-397 sequence, is directly involved in coordinating these essential metal cofactors.

In human tyrosinase, the CuB site is coordinated by His363, His367, and His390. tandfonline.com Another residue, His389, is also located in the vicinity of the CuB site. tandfonline.com These residues are numerically close to and encompass the 388-397 region, highlighting the direct role of this part of the polypeptide chain in creating the metal-binding environment. The proper coordination of both CuA and CuB sites is essential for catalytic activity. nih.gov

The C-terminal domain may also play a role in the process of copper incorporation. In a fungal pro-tyrosinase, two cysteine residues (Cys522 and Cys525) in the C-terminal domain are implicated in the copper incorporation process. ebi.ac.uk Similarly, in Pholiota nameko tyrosinase, the L540G mutant in the C-terminal domain was found to be copper-depleted, suggesting a role for this domain in copper uptake or retention. nih.gov This chaperone-like function ensures that the catalytic domain correctly assembles with its copper cofactors. iucr.orgnih.gov

EnzymeResidues/DomainRole in Cofactor/Metal Ion Coordination
Human TyrosinaseHis363, His367, His390Directly coordinate the CuB ion. tandfonline.comnih.gov
Human TyrosinaseHis389Located in the vicinity of the CuB site. tandfonline.comnih.gov
Fungal Pro-tyrosinaseCys522, Cys525 (C-terminal)Implicated in the copper incorporation process. ebi.ac.uk
Pholiota namekoL540 (C-terminal)Mutation to Glycine (L540G) resulted in a copper-depleted enzyme. nih.gov

Molecular Interactions and Recognition Mechanisms Involving Tyrosinase 388 397

Identification and Characterization of Protein-Protein Interactions Modulated by the Tyrosinase (388-397) Region within Cellular Contexts

The C-terminal domain of tyrosinase is crucial for its interactions with other melanosomal proteins, forming a multi-enzyme complex that is vital for efficient melanin (B1238610) synthesis. Within the melanosome, tyrosinase is known to form a heterooligomeric complex with tyrosinase-related protein 1 (TYRP1) and tyrosinase-related protein 2 (TYRP2). mdpi.comnih.gov The formation of this complex is believed to stabilize tyrosinase and regulate its enzymatic activity. mdpi.com The C-terminal region, which includes the 388-397 sequence, is implicated in mediating these protein-protein interactions. researchgate.net

Furthermore, the specific decapeptide sequence from tyrosinase, spanning amino acids 388-397 (TQYESGSMDK), has been identified as a T-cell epitope. iedb.org This means the sequence is recognized by the T-cell receptors of cytotoxic T-lymphocytes in the context of specific Human Leukocyte Antigen (HLA) molecules, such as HLA-A3. iedb.org This interaction is a key event in the immune surveillance of melanoma, where tyrosinase is often overexpressed. The recognition of this epitope by T-cells can trigger an immune response against melanoma cells. iedb.org This interaction underscores the importance of the 388-397 region in mediating protein-protein recognition within a critical cellular (immunological) context. The interaction between this epitope and T-cell receptors has been confirmed through the cytolytic T-cell recognition of melanoma cell lines. iedb.org

The C-terminal tail is also essential for the correct intracellular trafficking and sorting of tyrosinase to the melanosome, which can be considered a specialized lysosome-like organelle. biologists.com This process relies on recognition signals within the cytosolic tail that interact with cellular sorting machinery, such as adaptor protein (AP) complexes. biologists.com

Table 1: Protein-Protein Interactions Involving the Tyrosinase C-Terminal Region

Interacting PartnerRegion/Sequence InvolvedCellular Context/FunctionReference
TYRP1 and TYRP2C-terminal domainFormation of a melanosomal enzyme complex; stabilization and regulation of tyrosinase. mdpi.comnih.gov
T-cell Receptor (TCR)Epitope: TQYESGSMDK (388-397)Immune recognition of melanoma cells by cytotoxic T-lymphocytes. iedb.org
Cellular Sorting Machinery (e.g., Adaptor Proteins)C-terminal cytosolic tailTrafficking and localization of tyrosinase to the melanosome. biologists.com

Mechanistic Analysis of Tyrosinase (388-397) Interaction with Small Molecule Modulators and Inhibitors

While many small molecule inhibitors of tyrosinase target the copper-containing active site, the C-terminal domain also presents a site for interaction and modulation. The C-terminal extension can regulate enzyme activity by physically blocking substrate entry to the active site. mdpi.com This gating mechanism suggests that molecules binding to this region could influence enzymatic activity.

Table 2: Interaction of a Small Molecule with the Tyrosinase C-Terminal Region

Small Molecule ClassInteracting ResiduesType of InteractionReference
4-Nitrophenylpiperazine derivativeTrp386, Lys389Salt-bridge, Pi-cation, Pi-pi stacking researchgate.net

Investigation of Specific Amino Acid Residues within (388-397) Critical for Binding Partner Recognition

The identity of specific amino acids within the C-terminal region is critical for its function in molecular recognition. Research has highlighted that just a few residue changes in this area can dramatically alter the properties of the enzyme and its interactions.

Notably, sequence comparisons and mutagenesis studies suggest that residues at positions 389 and 393 are key determinants that trigger the switch in substrate specificity and catalytic capabilities between tyrosinase and the tyrosinase-related proteins (TYRPs). researchgate.net This indicates their critical role in recognizing and binding substrates or interacting with other proteins in the melanogenic complex.

Furthermore, the entire 388-TQYESGSMDK-397 sequence is vital for its function as an immunological epitope. iedb.org The specific side chains of each amino acid in this peptide are responsible for forming the precise three-dimensional shape and chemical surface that is recognized by a T-cell receptor. Any significant alteration to these residues would likely abrogate this critical protein-protein interaction.

While slightly outside the 388-397 range, mutations at nearby positions such as Arginine-402 (R402) and Proline-406 (P406) have been shown to destabilize the tyrosinase structure. mdpi.com This destabilization can indirectly affect the conformation of the C-terminal region, thereby impacting its ability to recognize and bind to its partners. mdpi.com

Table 3: Critical Amino Acid Residues in the Tyrosinase C-Terminal Region for Recognition

Residue(s)/SequenceFunction/Role in RecognitionReference
Residues at positions 389 and 393Determinants for switching between tyrosinase and TYRP functions and substrate affinity. researchgate.net
TQYESGSMDK (388-397)Full sequence required for recognition by specific T-cell receptors. iedb.org
R402, P406Mutations affect protein stability, indirectly impacting the conformation and binding capability of the C-terminal domain. mdpi.com

Elucidation of Allosteric Regulation Mechanisms Involving the Tyrosinase (388-397) Region

Allosteric regulation, where binding at a site distinct from the active site modulates enzyme activity, is a key control mechanism. While tyrosinase has known allosteric sites, the C-terminal domain itself, which includes the 388-397 region, functions as an allosteric regulator through a "gating" or "blocking" mechanism.

In certain tyrosinases, such as the one from Verrucomicrobium spinosum, the C-terminal domain (residues 358-518) acts as an inhibitory plug, blocking the entrance to the active site. mdpi.com The enzyme only becomes fully active upon proteolytic cleavage of this C-terminal domain, which unblocks the active site entrance. mdpi.com This represents a clear example of allosteric control, where the presence of the C-terminal domain keeps the enzyme in an inactive state.

Genetic and Epigenetic Modulations Affecting Tyrosinase 388 397

Impact of Single Nucleotide Polymorphisms (SNPs) and other Genetic Variants within the Tyrosinase (388-397) Encoding Sequence

Single Nucleotide Polymorphisms (SNPs) are variations at a single position in a DNA sequence among individuals. nih.gov When occurring within the coding region of a gene like TYR, which encodes the tyrosinase enzyme, they can be classified as synonymous (not changing the amino acid) or nonsynonymous (resulting in an amino acid change). nih.gov Nonsynonymous SNPs can significantly alter the structure, stability, and function of the resulting protein. plos.org The human tyrosinase protein consists of 529 amino acids, with the sequence from position 388 to 397 being Pro-Pro-Trp-Pro-Pro-Lys-Met-Leu-Gly-Leu. uniprot.org

Mutations in the TYR gene are well-documented as a cause of oculocutaneous albinism (OCA), a group of genetic disorders characterized by a lack of melanin (B1238610) pigment. mdpi.comnih.gov Many of these mutations are missense mutations that result in a single amino acid substitution. researchgate.net For example, mutations near this region, such as T373K, have been identified and studied for their deleterious effects on tyrosinase function, often leading to protein instability and reduced or absent enzymatic activity. nih.gov

However, a detailed review of scientific literature and genetic databases, including the Albinism Database, did not yield specific, documented SNPs or other genetic variants located precisely within the 388-397 amino acid region of human tyrosinase with characterized functional consequences. While over 300 mutations have been identified in the TYR gene, research has predominantly focused on regions critical for catalytic activity, such as the copper-binding sites, or on mutations with clear clinical phenotypes, which appear to lie outside this specific 10-amino acid segment. ifpcs.org

Effects of Site-Directed Mutagenesis within the (388-397) Region on Tyrosinase Functional Integrity

Site-directed mutagenesis is a molecular biology technique used to create specific, targeted mutations (insertions, deletions, or substitutions) in a DNA sequence. nii.ac.jpresearchgate.net This method is invaluable for studying protein structure-function relationships by allowing researchers to observe the effects of specific amino acid changes on enzyme activity, stability, or interactions. nih.govnih.gov

In the context of tyrosinase, site-directed mutagenesis has been instrumental in understanding the molecular basis of oculocutaneous albinism. Researchers have used this technique to introduce known disease-causing mutations into tyrosinase cDNA, express the mutant protein in cell cultures, and then analyze its enzymatic activity and processing. nih.govnih.gov These studies have confirmed that many mutations lead to a loss of function, often because the protein is misfolded and retained in the endoplasmic reticulum instead of being transported to the melanosome. researchgate.net For instance, the technique was used to create and assess variants like R422Q and P406L to understand their temperature sensitivity and impact on protein stability, respectively. nih.gov

Despite the power of this technique, specific studies detailing site-directed mutagenesis of amino acid residues within the 388-397 region of tyrosinase have not been identified in the reviewed scientific literature. Research efforts have historically concentrated on mutating residues in the conserved copper-binding domains (CuA and CuB) or other regions already implicated in albinism, rather than the PPWPPKMLGL sequence. researchgate.net Therefore, the specific contribution of the 388-397 region to the functional integrity of tyrosinase remains to be elucidated through targeted mutagenesis studies.

Analysis of Post-Translational Modifications (PTMs) within the Tyrosinase (388-397) Region and their Functional Consequences

Post-translational modifications (PTMs) are covalent chemical modifications of a protein after its synthesis, which can dramatically alter its function, localization, stability, and interaction with other molecules. Common PTMs include phosphorylation, glycosylation, acetylation, methylation, and ubiquitination. wikipedia.org These modifications vastly increase the functional diversity of the proteome.

Tyrosinase is known to undergo significant post-translational modification, which is critical for its function. It is a glycoprotein (B1211001), meaning it is modified by the attachment of carbohydrate chains (glycosylation) at specific asparagine (N-linked glycosylation) residues. uniprot.orgresearchgate.net This glycosylation is essential for proper protein folding, stability, and trafficking from the endoplasmic reticulum to the melanosome, where melanin synthesis occurs. nih.govnih.gov The UniProt database for human tyrosinase (P14679) lists several potential glycosylation sites, though none are located within the 388-397 amino acid sequence. uniprot.org

Other PTMs, such as phosphorylation of serine, threonine, or tyrosine residues, are key regulatory mechanisms for many enzymes, but specific sites for such modifications on tyrosinase are not as well-characterized. researchgate.net A review of comprehensive PTM databases and the scientific literature found no evidence of experimentally verified post-translational modifications occurring on the amino acid residues within the specific 388-397 region of human tyrosinase. Consequently, the functional consequences of any potential PTMs in this particular segment are currently unknown.

Transcriptional and Translational Regulation Influencing the Expression of Tyrosinase Domains Containing the (388-397) Region

The expression of the tyrosinase protein, including the domain containing the 388-397 region, is tightly controlled at both the transcriptional and translational levels to ensure appropriate melanin production. oup.cominternationalscholarsjournals.com

Transcriptional Regulation: The transcription of the TYR gene is primarily controlled by a network of transcription factors that bind to specific DNA sequences in its promoter region. nih.gov The master regulator of melanocyte development and function is the Microphthalmia-associated transcription factor (MITF). nih.gov MITF directly activates the expression of tyrosinase and other melanogenic genes like TYRP1 and DCT. researchgate.net

Several other transcription factors modulate MITF's activity or act in concert with it. These include:

SOX10 (Sry-related HMG box 10): This factor is crucial for the development of neural crest cells, the precursors to melanocytes. SOX10 directly activates the MITF gene and also cooperates with MITF to activate the promoters of TYR and other pigment genes. nih.govresearchgate.net In some systems, the expression of tyrosinase requires both SOX10 and MITF, indicating a complex, cooperative regulatory mechanism. pnas.org

PAX3 (Paired box 3): PAX3 can increase the expression of the MITF gene by binding to its promoter. nih.gov

LEF-1 (Lymphoid-enhancing factor-1): As a component of the Wnt signaling pathway, LEF-1 can initiate MITF expression and work synergistically with MITF to enhance the transcription of downstream target genes. nih.gov

CREB (cAMP response element-binding protein): Activated CREB binds to the MITF promoter to increase its expression, linking hormonal signals (like α-MSH) to melanogenesis. nih.gov

The interplay of these factors forms a precise regulatory network that controls the amount of tyrosinase mRNA produced. nih.gov

Translational Regulation: Beyond transcription, the amount of functional tyrosinase protein is also controlled at the level of translation (protein synthesis) and post-translation. Studies have shown that inhibitors of translation, such as cycloheximide, effectively block the production of the tyrosinase protein, confirming that continuous protein synthesis is required to maintain its levels. researchgate.net Additionally, some cellular conditions, like increased cell density in culture, can lead to higher tyrosinase activity, suggesting the existence of translational or post-translational control mechanisms that are not dependent on changes in transcription from a heterologous promoter. biologists.com This indicates that even when mRNA is available, the cell can modulate the rate at which it is translated into functional protein, thereby regulating the final output of domains like the 388-397 region. oup.com

Interactive Data Tables

Table 1: Key Transcriptional Regulators of the Human Tyrosinase (TYR) Gene

Transcription FactorAbbreviationRole in TYR Gene Regulation
Microphthalmia-associated transcription factorMITFMaster regulator; directly binds to and activates the TYR promoter. nih.gov
Sry-related HMG box 10SOX10Activates MITF expression and cooperates with MITF to activate the TYR promoter. researchgate.netpnas.org
Paired box 3PAX3Increases MITF gene expression. nih.gov
Lymphoid-enhancing factor-1LEF-1Part of the Wnt pathway; initiates and enhances MITF expression. nih.gov
cAMP response element-binding proteinCREBBinds MITF promoter to increase its transcription in response to cAMP signaling. nih.gov

Methodological Approaches for Investigating Tyrosinase 388 397

Recombinant Expression and Purification Strategies for Tyrosinase Constructs Containing or Mimicking the (388-397) Region

The production of tyrosinase constructs that include the (388-397) region for research purposes relies heavily on recombinant DNA technology. This approach allows for the generation of sufficient quantities of pure protein necessary for detailed structural and functional analysis. nih.gov

Expression Systems

Bacterial Systems: Escherichia coli is a commonly used host for expressing tyrosinase fragments. nih.gov For the expression of active Streptomyces tyrosinase, co-expression with a "caddie" protein, MelC1, has been shown to be essential. nih.gov Different expression systems are often evaluated to optimize the concomitant expression of the tyrosinase construct (MelC2) and its necessary chaperone. nih.gov

Eukaryotic Systems: For human tyrosinase, expression in insect or mammalian cell lines is often preferred to ensure proper protein folding and post-translational modifications, such as glycosylation, which are crucial for its activity. nih.govmedcraveonline.com

Purification Strategies

A multi-step purification process is typically employed to isolate the recombinant tyrosinase constructs.

Initial Separation: The process often begins with ammonium (B1175870) sulfate (B86663) precipitation to concentrate the protein from the initial cell lysate or culture medium. ijbiotech.com

Chromatographic Methods: Various chromatographic techniques are then used for further purification.

Ion-Exchange Chromatography: Techniques like DEAE-Cellulose chromatography separate proteins based on their net charge. ijbiotech.com

Affinity Chromatography: This is a highly effective method, particularly when the recombinant protein is engineered with a tag, such as a polyhistidine (His-tag). nih.gov The tag allows the protein to bind specifically to a resin, and it can later be eluted in a highly pure form. The tag may be cleavable to yield the native protein sequence. nih.gov

Size-Exclusion Chromatography (Gel Filtration): This method, using resins like Sephadex G-200, separates molecules based on their size and is often used as a final polishing step to remove any remaining contaminants and protein aggregates. ijbiotech.comnih.gov

A study on large-scale recombinant expression of human tyrosinase found that the addition of an N-terminal honeybee melittin (B549807) signal peptide for secretion and a C-terminal cleavable His-tag was critical for obtaining high yields of pure protein suitable for structural studies. nih.gov

In Vitro Enzymatic Assays for Characterizing the Catalytic Activity and Inhibition of Tyrosinase (388-397)-Modified Constructs

To assess the function of tyrosinase constructs containing the (388-397) region, a variety of in vitro enzymatic assays are employed. These assays measure the enzyme's catalytic activity and its inhibition by various compounds.

The most common assay for tyrosinase activity involves monitoring the oxidation of a substrate, such as L-DOPA (3,4-dihydroxy-L-phenylalanine). tandfonline.commdpi.com The formation of dopaquinone (B1195961), and subsequently dopachrome (B613829), results in a color change that can be measured spectrophotometrically at a specific wavelength, typically around 475-492 nm. tandfonline.com

Key Components of a Typical Tyrosinase Inhibition Assay:

ComponentPurposeExample Concentration/Condition
Enzyme Source Mushroom tyrosinase is frequently used due to its commercial availability and ease of use, though recombinant human tyrosinase is used for more specific studies. tandfonline.comgenominfo.org250 U/mL tandfonline.com
Substrate L-DOPA is a common substrate for measuring the diphenolase activity of tyrosinase. tandfonline.com0.19 mg/mL tandfonline.com
Buffer A phosphate (B84403) buffer is used to maintain a stable pH, which is crucial for enzyme activity.100 mM, pH 6.8 tandfonline.com
Inhibitor The test compound being evaluated for its ability to inhibit tyrosinase activity.Varied concentrations to determine IC₅₀
Positive Control A known tyrosinase inhibitor, such as kojic acid, is used as a reference. tandfonline.commdpi.com-

The inhibitory effect is often quantified by the IC₅₀ value, which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. mdpi.com Kinetic analyses, such as Lineweaver-Burk plots, can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). mdpi.com For instance, a study of novel tripeptides as tyrosinase inhibitors used kinetic analysis to determine that the most potent peptide was a competitive inhibitor. mdpi.com

Advanced Structural Techniques for Probing the Conformational State of Tyrosinase (388-397) (e.g., X-ray Crystallography, NMR Spectroscopy)

Determining the three-dimensional structure of tyrosinase and its fragments, including the 388-397 region, is crucial for understanding its function and for designing specific inhibitors. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose. innovationnewsnetwork.comnih.gov

X-ray Crystallography: This technique can provide high-resolution atomic models of proteins. It requires the protein to be crystallized, which can be a significant challenge, especially for membrane-associated proteins like human tyrosinase. nih.govthieme-connect.de Despite the difficulties, researchers have successfully crystallized variants of human tyrosinase, obtaining preliminary X-ray diffraction patterns at 3.5 Å resolution. nih.gov The crystal structure of tyrosinase from other species, such as Bacillus megaterium and Agaricus bisporus, reveals a conserved active site with two copper ions coordinated by histidine residues. nih.gov This active site is the catalytic core of the enzyme.

NMR Spectroscopy: NMR is a powerful technique for studying the structure and dynamics of proteins in solution, which is closer to their native physiological state. nih.govinnovationnewsnetwork.com It is particularly useful for studying flexible regions of proteins and for characterizing protein-ligand interactions. innovationnewsnetwork.com While NMR can be limited to smaller proteins, sophisticated methods are being developed to study larger complexes. innovationnewsnetwork.com For a peptide like Tyrosinase (388-397), NMR would be an ideal method to determine its solution conformation.

These structural biology techniques are complementary. X-ray crystallography provides a static, high-resolution picture, while NMR offers insights into the dynamic nature of the protein in solution. innovationnewsnetwork.comnih.gov

Bioinformatics and Cheminformatics Approaches for Sequence Analysis, Homology Modeling, and Ligand Docking Targeting Tyrosinase (388-397)

Computational approaches are indispensable for studying tyrosinase, especially given the challenges in obtaining an experimental structure of the human enzyme.

Sequence Analysis: The amino acid sequence of human tyrosinase (Swiss-Prot ID: P14679) can be analyzed using bioinformatics tools to identify conserved domains and motifs. nih.govjpt.com The region 388-397 is part of the central domain that contains the copper-binding sites, which are highly conserved across species. medcraveonline.comnih.gov

Homology Modeling: In the absence of an experimental crystal structure for human tyrosinase, homology modeling is used to build a 3D model based on the known structures of related proteins (templates). thieme-connect.deresearchgate.net The human tyrosinase-related protein 1 (TYRP1), for which a crystal structure is available (PDB ID: 5M8L), has been used as a template to build a model of human tyrosinase, sharing a sequence identity of 43.32%. thieme-connect.de The quality of the resulting model is assessed using tools like Ramachandran plots. mdpi.com

Ligand Docking: Once a 3D model of tyrosinase is available, molecular docking can be used to predict how potential inhibitors (ligands) bind to the active site. genominfo.orgmdpi.com This technique uses scoring functions to estimate the binding affinity and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and amino acid residues in the enzyme's active site. mdpi.commdpi.com For example, docking studies have shown that peptides can inhibit tyrosinase by chelating the copper ions in the active site or by interacting with surrounding amino acid residues. mdpi.commdpi.com These computational predictions can then be validated by in vitro enzymatic assays.

Example of a Molecular Docking Workflow:

StepDescriptionSoftware/Tools Used
Protein Preparation The 3D structure of the tyrosinase model is prepared by adding hydrogen atoms and assigning charges.MOE, Schrödinger Suite thieme-connect.demdpi.com
Ligand Preparation The 2D structures of potential inhibitors are converted to 3D and their energy is minimized.ChemBio3D, Sybyl-X mdpi.com
Docking Simulation The ligands are docked into the defined binding site of the protein.AutoDock Vina, LeadIT mdpi.commdpi.com
Analysis The resulting poses are analyzed to predict binding energy and key interactions.-

Proteomics and Peptidomics Methodologies for Identifying the Tyrosinase (388-397) Peptide and its Modifications

Proteomics and peptidomics are large-scale studies of proteins and peptides, respectively. These methodologies are crucial for identifying the Tyrosinase (388-397) peptide in biological samples and for characterizing any post-translational modifications (PTMs). nih.govresearchgate.net

The core technology for both proteomics and peptidomics is mass spectrometry (MS). nih.govbiocompare.com

A General Peptidomics Workflow:

Sample Preparation: Peptides are extracted from a biological sample. This may involve protein digestion using enzymes like trypsin in a "bottom-up" approach, or the analysis of intact peptides in a "top-down" approach. biocompare.com

Separation: The complex mixture of peptides is typically separated using liquid chromatography (LC) before being introduced into the mass spectrometer. mdpi.comnih.gov

Mass Spectrometry Analysis:

MS1: The mass-to-charge ratio of the intact peptides is measured.

MS/MS (Tandem MS): Peptides of interest are selected, fragmented, and the masses of the fragments are measured. nih.gov Different fragmentation methods like Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) can be used, each providing complementary information. nih.gov

Data Analysis: The resulting MS/MS spectra are searched against protein sequence databases (e.g., UniProt) to identify the amino acid sequence of the peptides. nih.govmdpi.com Software like PEAKS Studio or Sequest HT is used for this purpose. nih.govmdpi.com

These techniques can precisely identify the Tyrosinase (388-397) peptide within a complex biological mixture. mdpi.com Furthermore, the high accuracy of modern mass spectrometers allows for the detection of mass shifts that indicate the presence of post-translational modifications, such as phosphorylation or glycosylation, which can be critical for the enzyme's function. researchgate.netbiocompare.com

Comparative and Evolutionary Analysis of Tyrosinase 388 397

Cross-Species Conservation and Variation of the Tyrosinase (388-397) Peptide Sequence Across Diverse Organisms

The Tyrosinase (388-397) region is located within the central domain of the enzyme, which houses the binuclear copper active site essential for catalysis. nih.gov Specifically, this peptide sequence contains or is immediately adjacent to some of the highly conserved histidine residues that coordinate the two copper ions, CuA and CuB. nih.govmdpi.com In human tyrosinase, the CuB site is coordinated by three histidine residues: H363, H367, and H390. nih.gov The peptide region 388-397 includes H389 and the critical CuB-binding ligand H390, underscoring its functional importance. nih.gov

Analysis of tyrosinase protein sequences across a wide range of species reveals a remarkable degree of conservation within this specific 10-amino-acid stretch, particularly the histidine residues. This high level of conservation across vertebrates highlights the region's crucial and evolutionarily constrained role.

Table 1: Cross-Species Alignment of the Tyrosinase (388-397) Region

Species Class UniProtKB ID Tyrosinase Sequence (Residues 388-397 of Human TYR)
Homo sapiens (Human) Mammalia P14679 I H P F P L H T H F
Mus musculus (Mouse) Mammalia P11344 I H P F P L H T H F
Canis lupus familiaris (Dog) Mammalia Q9N1N4 I H P F P L H T H F
Gallus gallus (Chicken) Aves P34079 I H P F P L H T H F
Xenopus laevis (Frog) Amphibia P27331 I H P F P L H T H F
Danio rerio (Zebrafish) Actinopterygii Q7SYC2 I H P F P L H T H F

Phylogenetic Analysis of Tyrosinase (388-397) Homologs and Tyrosinase-Related Proteins

The tyrosinase gene family in vertebrates includes not only tyrosinase (TYR) but also two tyrosinase-related proteins: TYRP1 (Tyrosinase-related protein 1) and TYRP2 (Tyrosinase-related protein 2, or DCT). plos.orgwikipedia.org Phylogenetic analyses show that these proteins arose from a common ancestral tyrosinase gene through gene duplication events early in chordate evolution. plos.orgresearchgate.net

The evolutionary tree of the tyrosinase family can be broadly divided into distinct branches, including one for "canonical" tyrosinases and others for the tyrosinase-related proteins. plos.org The high conservation of the 388-397 region, especially the H390 residue, is a defining characteristic of the canonical tyrosinase branch. This conservation is directly linked to the enzyme's primary function: the hydroxylation of L-tyrosine and the oxidation of L-DOPA, which are the initial, rate-limiting steps in melanin (B1238610) synthesis. wikipedia.org

In contrast, TYRP1 and TYRP2, while structurally related, exhibit key differences in their catalytic domains that lead to distinct functions. plos.org For example, TYRP2 functions as a DOPAchrome (B613829) tautomerase and binds zinc instead of copper, a functional shift made possible by alterations in the critical metal-binding residues. mdpi.comebi.ac.uk The divergence of TYRPs from TYR illustrates how gene duplication allowed for the evolution of new functions, while the original tyrosinase gene remained constrained to preserve its essential catalytic role, a constraint clearly visible in the conservation of the 388-397 region.

Evolutionary Pressures and Functional Divergence in the Tyrosinase (388-397) Region

The profound cross-species conservation of the Tyrosinase (388-397) sequence is a clear indicator of strong purifying (or negative) selection. This evolutionary pressure acts to remove deleterious mutations from a population. In the context of the 388-397 region, any mutation, particularly to the copper-binding histidine at position 390, would likely impair or abolish enzyme activity. nih.gov Given that melanin production is crucial for functions like UV protection and pigmentation, the loss of tyrosinase function is highly detrimental, leading to conditions like oculocutaneous albinism. nih.gov Therefore, the functional constraint to maintain catalytic activity has kept this region largely unchanged over hundreds of millions of years of evolution.

While the core tyrosinase gene is under strong purifying selection, the evolution of the tyrosinase-related proteins (TYRPs) demonstrates functional divergence. Following gene duplication, one copy of the ancestral gene was free to accumulate mutations and evolve new, related functions (neofunctionalization), while the other copy was preserved to carry out the original function. plos.org This is why TYRP1 and TYRP2 have different catalytic activities and metal cofactors compared to tyrosinase.

Interestingly, studies on human populations have shown some variation in selective pressure on the tyrosinase gene. For instance, a higher rate of non-synonymous polymorphisms has been observed in European populations, which is consistent with a relaxation of selective constraints in environments with lower UV radiation. nih.gov However, these tolerated mutations are generally outside the most critical regions like the immediate copper-binding sites, which remain highly conserved globally.

Implications of Comparative Analysis for Understanding the Fundamental Function of Tyrosinase (388-397) in Biological Systems

The comparative and evolutionary analysis of the Tyrosinase (388-397) peptide provides critical insights into its fundamental biological role. The strict conservation of this sequence across diverse taxa, from fish to humans, unequivocally establishes it as a region of immense functional importance.

The key implications are:

Essential Catalytic Role : The presence of the copper-binding histidine H390 within this peptide sequence directly links it to the core catalytic mechanism of the enzyme. nih.gov Its conservation demonstrates that the fundamental process of copper-mediated oxidation has been the primary function of this enzyme throughout vertebrate evolution.

Structural Integrity : The conserved Proline-Phenylalanine (PF) motif likely contributes to the local structural conformation required to correctly position the histidine ligands for copper binding and catalysis.

A Marker for "True" Tyrosinases : The IHPFPLHTHF sequence serves as a signature for canonical tyrosinases. Its divergence in related proteins like TYRP1 and TYRP2 is a direct correlate of their functional divergence. This makes the 388-397 region a key area to study when differentiating between members of the tyrosinase family.

Biological and Cellular Implications of Tyrosinase 388 397

Elucidation of the Role of Tyrosinase (388-397) in Melanogenesis Pathway Regulation at the Cellular Level

The tyrosinase enzyme is central to the melanogenesis pathway, catalyzing the initial, rate-limiting steps of converting tyrosine to dopaquinone (B1195961). wikipedia.orgmdpi.com This process is fundamental to the production of both eumelanin (B1172464) and pheomelanin. mdpi.comnih.gov The regulation of tyrosinase activity is a key determinant of pigmentation levels. wikipedia.org While direct studies focusing exclusively on the 388-397 peptide are not extensively detailed in the provided results, the regulation of the entire tyrosinase enzyme provides context.

At the cellular level, melanogenesis is regulated by controlling the formation of melanosomes and the expression of melanogenesis-related enzymes, including tyrosinase. mdpi.com Hormones, growth factors, and other signaling molecules can influence both the quantity and quality of melanin (B1238610) produced. mdpi.com The expression of the tyrosinase gene (TYR) is a critical point of regulation. nih.gov For instance, α-Melanocyte-Stimulating Hormone (α-MSH) upregulates tyrosinase expression through the cAMP pathway, leading to increased melanin synthesis. nih.gov

Mutations in the TYR gene can lead to conditions like oculocutaneous albinism, highlighting the critical role of a functional tyrosinase enzyme in pigmentation. wikipedia.orgresearchgate.net The processing and transport of the tyrosinase protein to melanosomes are also tightly controlled, with defects leading to pigmentation disorders. researchgate.net

Table 1: Key Factors in Melanogenesis Regulation

Regulating FactorMechanism of ActionReference
α-MSHBinds to MC1R, activates adenylate cyclase, increases cAMP, and induces tyrosinase expression. nih.gov
L-tyrosineServes as a substrate and induces melanosome synthesis and tyrosinase activity. nih.gov
L-DOPAUpregulates melanin synthesis. nih.gov
pHAffects the rate of melanin production and the ratio of eumelanin to pheomelanin. nih.gov

Involvement of the Tyrosinase (388-397) Region in Melanosome Biogenesis, Maturation, and Function

Melanosomes are specialized organelles within melanocytes where melanin synthesis occurs. wikipedia.orguniprot.org The biogenesis and maturation of melanosomes are complex processes involving several stages. Tyrosinase is transported to early-stage (Stage II) melanosomes to initiate melanin synthesis. semanticscholar.org The deposition of melanin onto internal fibrils characterizes the transition to a Stage III melanosome. semanticscholar.org Fully mature Stage IV melanosomes, filled with melanin, are then transferred to surrounding keratinocytes. semanticscholar.org

The proper functioning of tyrosinase is essential for melanosome maturation. Studies have shown that a reduction in tyrosinase levels can inhibit the accumulation of mature, terminal melanosomes, even if the total melanin content is not significantly reduced. semanticscholar.org This indicates that tyrosinase plays a role beyond simple melanin synthesis, influencing the structural development of the melanosome itself. semanticscholar.org While the specific contribution of the 388-397 region is not isolated in these findings, its presence within the functional enzyme implies its necessity for these processes.

The trafficking of tyrosinase to melanosomes is a critical step. After its synthesis in the endoplasmic reticulum and maturation in the Golgi apparatus, tyrosinase is sorted and transported to melanosomes. researchgate.net Errors in this trafficking process can lead to a lack of pigmentation, similar to what is seen with inactivating mutations in the enzyme itself. researchgate.net

Interaction of Tyrosinase (388-397) with Cellular Signaling Pathways Influencing Tyrosinase Activity and Localization

The activity and localization of the tyrosinase enzyme are modulated by various cellular signaling pathways. These pathways respond to external stimuli, such as UV radiation, and internal signals, like hormones. nih.govresearchgate.net

One of the most well-characterized pathways involves the α-MSH and its receptor, MC1R. nih.govresearchgate.net Binding of α-MSH to MC1R activates a cascade that increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). nih.gov PKA then phosphorylates the transcription factor CREB, which in turn induces the expression of Microphthalmia-associated transcription factor (MITF). nih.gov MITF is a master regulator that targets the tyrosinase gene, upregulating its expression. nih.govmdpi.com

Another significant pathway involves Protein Kinase C (PKC). UV radiation can lead to the release of diacylglycerol (DAG) from the cell membrane, which activates PKC-β. researchgate.netscielo.br PKC-β can then directly phosphorylate serine residues on the tyrosinase enzyme, leading to its activation. researchgate.net

The c-KIT signaling pathway is also crucial. The KIT gene encodes a receptor that, when stimulated, can initiate signal transduction that enhances tyrosinase activity. mdpi.com Furthermore, signaling pathways like the WNT pathway can also contribute to MITF expression, indirectly influencing tyrosinase levels. nih.gov

Table 2: Signaling Pathways Affecting Tyrosinase

Signaling PathwayKey ComponentsEffect on TyrosinaseReference
cAMP/PKA Pathwayα-MSH, MC1R, cAMP, PKA, CREB, MITFUpregulates tyrosinase gene expression. nih.govresearchgate.net
PKC PathwayUV radiation, DAG, PKC-βPhosphorylates and activates the tyrosinase enzyme. researchgate.netscielo.br
c-KIT PathwayKIT receptorStimulates tyrosinase activity. mdpi.com
WNT PathwayWNT signaling moleculesContributes to MITF expression, indirectly increasing tyrosinase. nih.gov

Contribution of Tyrosinase (388-397) to Cellular Responses to Oxidative Stress and Environmental Cues

Tyrosinase and the process of melanogenesis are intricately linked to cellular responses to oxidative stress, particularly that induced by UV radiation. Melanin itself can act as a photosensitizer, generating superoxide (B77818) radicals, but it is also crucial for photoprotection. nih.gov

The synthesis of melanin, initiated by tyrosinase, is a response to DNA damage caused by UV radiation. scielo.br The tumor suppressor protein p53 plays a key role in this response, as it can regulate the production of α-MSH in keratinocytes and directly influence the transcription of tyrosinase in melanocytes. scielo.br

However, the enzymatic activity of tyrosinase itself generates reactive oxygen species (ROS) as byproducts. mdpi.com The intermediates of melanin synthesis, such as dopaquinone, are also highly reactive and can contribute to oxidative stress. mdpi.com This creates a dual role for tyrosinase in the context of oxidative stress: its product, melanin, is protective, but the process of its creation can be a source of cellular stress.

Cells have antioxidant defense mechanisms to counteract this, including enzymes like catalase and superoxide dismutase, and non-enzymatic antioxidants like glutathione. frontiersin.org The balance between ROS production during melanogenesis and the cell's antioxidant capacity is crucial for maintaining cellular health. frontiersin.orgmdpi.com Dysregulation of this balance can contribute to cellular damage and has been implicated in various diseases. mdpi.com

In response to environmental cues like UV radiation, cells activate signaling pathways that not only increase melanin production but also bolster their antioxidant defenses. mdpi.com For example, the Nrf2 pathway, a key regulator of the antioxidant response, can be activated by oxidative stress. revistagastroenterologiamexico.org

Advanced Concepts and Future Research Directions on Tyrosinase 388 397

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for a Holistic Understanding of Tyrosinase (388-397)

A comprehensive understanding of the functional roles of tyrosinase and its peptide fragments, such as Tyrosinase (388-397), necessitates an integrative multi-omics approach. By combining genomics, proteomics, and metabolomics, researchers can create a more complete picture of the biological systems influenced by this peptide. mdpi.comnih.govresearchgate.net

Genomics can identify the genetic variants of the TYR gene that may influence the structure and function of the tyrosinase enzyme and its derived peptides. creative-enzymes.com For instance, studies on the in vivo activity of tyrosinase have utilized gRNA to target the tyrosinase gene, demonstrating the potential of genomic approaches to modulate its function. invasives.com.au

Proteomics allows for the large-scale study of proteins, providing insights into the expression levels, post-translational modifications, and interaction partners of tyrosinase. wjgnet.com This is crucial for understanding how the Tyrosinase (388-397) peptide is generated and how it might interact with other proteins within the cell.

Metabolomics , the study of small molecule metabolites, can reveal the downstream effects of tyrosinase activity and the functional consequences of its modulation by peptides like Tyrosinase (388-397). wjgnet.comnih.gov Alterations in metabolic pathways can serve as biomarkers for tyrosinase-related processes. nih.gov

The integration of these multi-omics datasets can uncover complex relationships between genetic makeup, protein function, and metabolic outcomes. nih.govnih.gov For example, combining proteomic and metabolomic data can link changes in tyrosinase activity to specific metabolic signatures, providing a deeper understanding of its physiological and pathological roles. mdpi.comnih.gov This integrated approach is essential for identifying novel biomarkers and therapeutic targets related to tyrosinase function. seer.bionih.gov

Omics FieldFocus of StudyRelevance to Tyrosinase (388-397)
Genomics Study of genes and their functions.Identifies genetic variations in the TYR gene that may alter the peptide's sequence or expression. creative-enzymes.cominvasives.com.au
Proteomics Study of proteins, their structures, and functions.Characterizes the generation, modification, and interaction of the Tyrosinase (388-397) peptide with other cellular proteins. wjgnet.com
Metabolomics Study of small molecules or metabolites.Reveals the downstream metabolic consequences of the peptide's activity and its influence on cellular pathways. wjgnet.comnih.gov

Development of Novel Molecular Probes and Biosensors for Real-Time Monitoring of Tyrosinase (388-397) Activity and Interactions

The development of sophisticated molecular probes and biosensors is critical for the real-time monitoring of tyrosinase activity and the interactions of its fragments like Tyrosinase (388-397). nih.govnih.gov These tools are invaluable for both fundamental research and potential diagnostic applications. researchgate.netmdpi.com

Molecular probes , often fluorescent or bioluminogenic, are designed to specifically react with tyrosinase and produce a detectable signal. mdpi.comnih.gov This allows for the visualization and quantification of enzyme activity in various environments, including living cells. rsc.org For instance, some probes utilize a "turn-on" mechanism where fluorescence is initiated upon enzymatic oxidation, providing a direct measure of tyrosinase activity. nih.gov The design of these probes often involves a recognition moiety, such as a phenolic substrate, linked to a fluorophore. mdpi.com

Biosensors represent another powerful technology for detecting tyrosinase activity. acs.org Electrochemical biosensors, for example, can measure changes in current resulting from the enzymatic reaction, offering high sensitivity and rapid detection. nih.govmdpi.com The performance of these biosensors can be enhanced by incorporating nanomaterials, which increase the surface area and improve catalytic efficiency. nih.gov Tyrosinase-based biosensors have been developed for a variety of applications, including the detection of phenolic compounds and neurotransmitters. researchgate.netmdpi.com

The table below summarizes some of the recent advancements in molecular probes and biosensors for tyrosinase detection:

TechnologyPrinciple of OperationKey Features
Fluorescent Probes Specific enzymatic reaction with a fluorogenic substrate leads to a detectable fluorescent signal. nih.govmdpi.comHigh sensitivity and selectivity, enables imaging of enzyme activity in living cells. nih.govrsc.org
Bioluminogenic Probes Enzymatic reaction with a luciferin-based substrate produces light. nih.govAllows for monitoring of endogenous tyrosinase activity in biological samples. nih.gov
Electrochemical Biosensors Measures the electrochemical signal generated by the products of the tyrosinase-catalyzed reaction. nih.govmdpi.comFast response time, high sensitivity, and potential for miniaturization for point-of-care applications. mdpi.com
Nanomaterial-Based Biosensors Utilizes nanomaterials to enhance the sensitivity and stability of the biosensor. nih.govImproved performance characteristics, including lower detection limits and enhanced signal amplification. researchgate.net

Applications of Artificial Intelligence and Machine Learning in Predicting Tyrosinase (388-397) Structure-Function Relationships

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to unravel the complex structure-function relationships of enzymes like tyrosinase and its peptide fragments. acs.orgnih.gov These computational approaches can analyze large datasets to identify patterns and make predictions that would be difficult to discern through traditional experimental methods alone. nih.gov

One major application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net These models use machine learning algorithms to correlate the chemical structures of compounds, such as tyrosinase inhibitors, with their biological activities. nih.govmdpi.com By training on a dataset of known inhibitors, these models can predict the inhibitory potential of new, untested compounds. nih.gov For instance, a study utilizing multiple linear regression successfully built a robust model for predicting the IC50 values of tyrosinase inhibitors. mdpi.com

AI and ML can also be used to:

Predict protein structure: Although the specific structure of the Tyrosinase (388-397) peptide is not detailed, AI-powered tools can predict the three-dimensional structure of proteins and peptides, which is crucial for understanding their function. ijpbs.com

Design novel peptides: By learning the features of known bioactive peptides, machine learning models can help in the in silico design of new peptides with desired properties, such as enhanced tyrosinase inhibitory activity. ijpbs.com

Analyze multi-omics data: As discussed in section 9.1, integrating large and complex multi-omics datasets requires sophisticated computational tools. Machine learning algorithms are adept at identifying meaningful patterns and correlations within these datasets. nih.govscholaris.ca

The table below highlights some applications of AI and ML in tyrosinase research:

ApplicationAI/ML TechniqueOutcome
Predicting Inhibitory Activity Quantitative Structure-Activity Relationship (QSAR) models, Neural Networks nih.govPrediction of the inhibitory potency of compounds against tyrosinase. nih.govmdpi.com
Virtual Screening Machine learning-based virtual screeningIdentification of potential new tyrosinase inhibitors from large chemical databases. nih.gov
Peptide Design In silico peptide design algorithmsGeneration of novel peptide sequences with predicted high affinity and inhibitory activity towards tyrosinase. ijpbs.com
Image Analysis Machine learning algorithms for image classificationAutomated analysis of images, for example, in studies of eye lipid layers where tyrosinase may have indirect relevance. researchgate.net

Emerging Paradigms in Tyrosinase (388-397) Enzyme Engineering and Rational Design

Enzyme engineering and rational design are powerful approaches for modifying the properties of enzymes like tyrosinase to enhance their utility in various applications. creative-enzymes.comresearchgate.net These techniques can be used to improve catalytic efficiency, alter substrate specificity, and increase stability.

One emerging paradigm is circular permutation (CP) , a technique that involves rearranging the primary sequence of a protein by connecting its original N- and C-termini and creating new termini elsewhere in the polypeptide chain. nih.gov A study on a bacterial tyrosinase demonstrated that circular permutation could dramatically alter the enzyme's characteristics, including its kinetic properties and substrate specificity. nih.gov This approach could potentially be applied to engineer tyrosinase variants with novel functionalities.

Rational design of peptide inhibitors is another active area of research. This involves using knowledge of the enzyme's active site and structure to design peptides that can bind with high affinity and specificity. nih.gov For example, a tetrapeptide was rationally designed to inhibit tyrosinase activity by incorporating amino acids that could form electrostatic, hydrogen bonding, and hydrophobic interactions with the enzyme's active site. nih.govresearchgate.net Computational modeling and molecular docking are key tools in this process, allowing for the in silico evaluation of peptide-enzyme interactions before they are synthesized and tested in the lab. ijpbs.commdpi.com

The table below outlines some of these emerging engineering and design strategies:

StrategyDescriptionPotential Impact on Tyrosinase Research
Circular Permutation Rearranging the primary amino acid sequence by creating new termini. nih.govCreation of tyrosinase variants with altered substrate specificity and catalytic activity. nih.gov
Rational Peptide Design Designing peptides based on the structure of the enzyme's active site to act as inhibitors. nih.govDevelopment of potent and specific tyrosinase inhibitors for therapeutic or cosmetic applications. nih.govresearchgate.net
Directed Evolution A laboratory process that mimics natural selection to evolve proteins with desired properties.Generation of tyrosinase enzymes with enhanced stability, activity, or novel catalytic functions.
Computational Modeling and Docking Using computer simulations to predict how peptides and other molecules will interact with tyrosinase. ijpbs.commdpi.comFacilitates the efficient design and screening of potential tyrosinase inhibitors and modulators. mdpi.com

Open Questions and Unexplored Avenues in Tyrosinase (388-397) Research

Despite significant progress in understanding tyrosinase, many questions remain, particularly concerning the specific roles and mechanisms of its peptide fragments like Tyrosinase (388-397).

Some of the key open questions and unexplored avenues include:

The precise biological function of Tyrosinase (388-397): While it is derived from the tyrosinase enzyme, the specific physiological or pathological role of this particular peptide fragment is not well understood. Does it have functions independent of the full-length enzyme?

Mechanism of action: How does Tyrosinase (388-397) exert its effects at a molecular level? Does it interact with specific receptors or signaling pathways?

Regulation of its production and degradation: What are the cellular mechanisms that control the generation and clearance of this peptide?

Therapeutic potential: Could Tyrosinase (388-397) or its derivatives be developed as therapeutic agents for conditions related to tyrosinase activity, such as pigmentation disorders or neurodegenerative diseases? osti.govresearch-solution.com

Role in non-melanogenic tissues: Tyrosinase is expressed in tissues other than the skin. What is the function of tyrosinase and its peptide fragments in these other locations?

Future research should focus on addressing these questions through a combination of experimental and computational approaches. The development of more specific research tools, such as antibodies and molecular probes targeting the Tyrosinase (388-397) peptide, will be crucial for advancing our understanding in these areas.

Q & A

Q. How can researchers mitigate batch-to-batch variability in Tyrosinase (388-397) enzyme preparations?

  • Recommendations :
  • Use recombinant tyrosinase with affinity tags (e.g., His-tag) for consistent purification.
  • Characterize each batch via SDS-PAGE and activity assays.
  • Share raw data and protocols in supplementary materials for peer validation .

Q. What advanced techniques elucidate the structural dynamics of Tyrosinase (388-397) during catalysis?

  • Future Directions :
  • Employ cryo-EM to capture intermediate states of the enzyme-substrate complex.
  • Use time-resolved X-ray crystallography to observe conformational changes.
  • Integrate mutagenesis studies to probe active-site residues (e.g., His-388, His-390) .

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